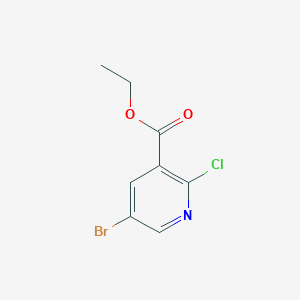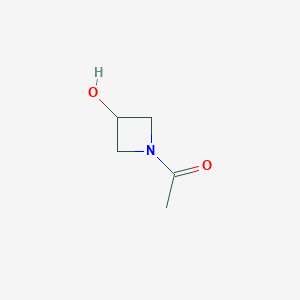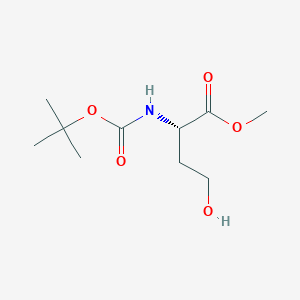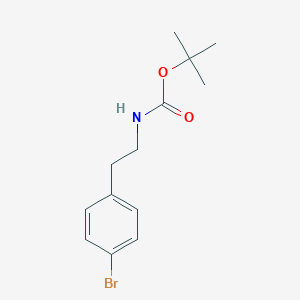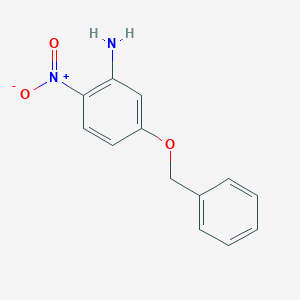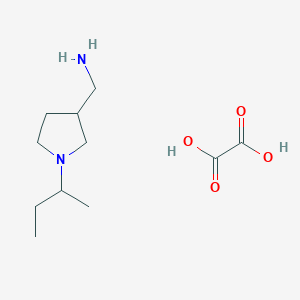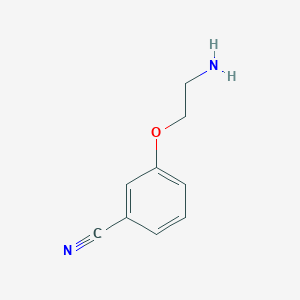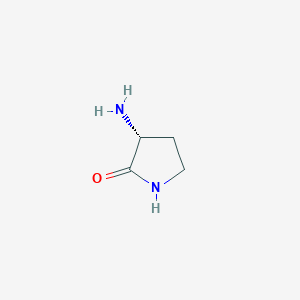![molecular formula C15H20N2O5 B111400 (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 1213190-47-6](/img/structure/B111400.png)
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a chiral molecule that has been studied for its potential as a selective EP3 receptor antagonist. The EP3 receptor is one of the four subtypes of prostaglandin E2 (PGE2) receptors, which are involved in various physiological processes including inflammation and pain modulation. Selective antagonism of the EP3 receptor could have therapeutic implications in the treatment of conditions such as pain and inflammation .
Synthesis Analysis
The synthesis of related analogs has been described in the literature. Specifically, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized, which included the (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety on the carboxyamide side chain. These analogs were designed based on the structure of metabolites found in human liver microsomes, which suggests a rational approach to drug design. The synthesis process aimed to achieve high binding
Scientific Research Applications
Chemo-Enzymatic Synthesis and Characterization
The compound (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been a subject of research in the context of chemo-enzymatic synthesis and structural characterization. One study focused on the synthesis of diastereomeric mixtures of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class nonsteroidal anti-inflammatory drugs. This research sheds light on the synthesis methods and structural aspects of these compounds, contributing to the understanding of their stereochemistry and intrinsic degradation kinetics (Baba et al., 2018).
Enantioselective Preparation of Dihydropyrimidones
Research has also explored the enantioselective preparation of dihydropyrimidones, incorporating structures related to (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid. This area delves into the synthesis and stereochemical configuration of chiral compounds, offering insights into the chemical reactions and methodologies involved in producing these compounds with specific enantiomeric configurations (Goss et al., 2009).
Stereocontrolled Synthesis in Metabolic Cycles
Another avenue of research includes the stereocontrolled synthesis of intermediates in metabolic cycles. Specifically, studies on 2-Methylisocitrate, an intermediate in the oxidation of propanoate to pyruvate via the methylcitrate cycle, have been conducted. This research is pivotal for understanding the synthetic pathways and stereochemistry of biologically active isomers, providing valuable information on the biochemical processes in bacteria and fungi (Darley et al., 2003).
Computational Peptidology and Antifungal Tripeptides
Computational peptidology, supported by conceptual density functional theory, has been used to study the chemical reactivity of new antifungal tripeptides, including derivatives of (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid. This research focuses on the calculation of molecular properties and structures, identifying molecular active sites, and predicting bioactivity scores, contributing to the field of drug design and development (Flores-Holguín et al., 2019).
Chiral SFC Separations of Carboxylic Acids
Studies have also been conducted on the chiral supercritical fluid chromatography (SFC) separations of carboxylic acids, including those related to (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid. This research provides insights into the methodologies for resolving racemic mixtures of carboxylic acids, offering advancements in the field of analytical chemistry and pharmaceutical analysis (Wu et al., 2016).
properties
IUPAC Name |
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPCVUPCEXUFGD-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

